2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride 2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13784424
InChI: InChI=1S/C9H12ClNO.ClH/c1-5-3-8(12)7(4-11)6(2)9(5)10;/h3,12H,4,11H2,1-2H3;1H
SMILES: CC1=CC(=C(C(=C1Cl)C)CN)O.Cl
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.11 g/mol

2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride

CAS No.:

Cat. No.: VC13784424

Molecular Formula: C9H13Cl2NO

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride -

Specification

Molecular Formula C9H13Cl2NO
Molecular Weight 222.11 g/mol
IUPAC Name 2-(aminomethyl)-4-chloro-3,5-dimethylphenol;hydrochloride
Standard InChI InChI=1S/C9H12ClNO.ClH/c1-5-3-8(12)7(4-11)6(2)9(5)10;/h3,12H,4,11H2,1-2H3;1H
Standard InChI Key FUWOWJKOOGWQCI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1Cl)C)CN)O.Cl
Canonical SMILES CC1=CC(=C(C(=C1Cl)C)CN)O.Cl

Introduction

Chemical Structure and Functional Attributes

Molecular Architecture

The compound’s structure centers on a phenolic ring substituted at positions 2, 4, 3, and 5. Key features include:

  • Aminomethyl group (-CH2_2NH2_2): Positioned at the 2nd carbon, this group introduces nucleophilic reactivity and hydrogen-bonding potential.

  • Chloro substituent (-Cl): Located at the 4th carbon, it enhances electrophilic aromatic substitution resistance while influencing electronic distribution.

  • Methyl groups (-CH3_3): At positions 3 and 5, these groups sterically hinder the ring and modulate solubility.

  • Hydrochloride salt form: Improves stability and aqueous solubility via ionic interactions.

Physicochemical Properties

While direct data on this compound is limited, inferences from analogous structures suggest:

  • Solubility: High solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt, contrasting with limited solubility in nonpolar solvents.

  • Stability: Susceptible to oxidation under acidic or high-temperature conditions, necessitating storage in cool, dry environments.

  • pKa: Estimated pKa values of ~8.5–10.5 for the phenolic hydroxyl and aminomethyl groups, influencing protonation states in biological systems.

Table 1: Molecular Properties

PropertyValue/Description
Molecular FormulaC9H13Cl2NO\text{C}_9\text{H}_{13}\text{Cl}_2\text{NO}
Molecular Weight222.11 g/mol
Functional GroupsPhenol, aminomethyl, chloro, methyl
Salt FormHydrochloride
Storage Recommendations2–8°C, inert atmosphere

Synthesis and Purification Strategies

Synthetic Pathway

The synthesis involves sequential modifications to a phenolic precursor:

Chlorination

Initial chlorination introduces the chloro group at position 4. Reagents like sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or chlorine gas (Cl2\text{Cl}_2) under controlled temperatures (0–25°C) achieve selective substitution.

Nitration and Reduction

Nitration at position 2 using nitric acid (HNO3\text{HNO}_3) forms a nitro intermediate, which is reduced to an amine via catalytic hydrogenation (e.g., Pd/C, H2_2) or hydride agents (e.g., NaBH4_4). Subsequent methylation via Friedel-Crafts alkylation introduces methyl groups at positions 3 and 5.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl\text{HCl}) in anhydrous ether or ethanol, precipitating the hydrochloride salt.

Optimization and Challenges

  • Yield Enhancement: Catalysts (e.g., FeCl3_3) and low-temperature nitration (~0°C) mitigate side reactions.

  • Purification: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.

Table 2: Key Reaction Conditions

StepReagents/ConditionsTemperatureYield (%)
ChlorinationSO2Cl2\text{SO}_2\text{Cl}_2, FeCl3\text{FeCl}_30–25°C65–75
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_40°C50–60
ReductionH2\text{H}_2, Pd/C25–50°C80–90
Salt FormationHCl\text{HCl}, ethanolRT95+

Functional Applications and Research Insights

Tyrosinase Inhibition

Structural analogs demonstrate potent tyrosinase inhibitory activity, a key enzyme in melanin biosynthesis. The aminomethyl group chelates copper ions at the enzyme’s active site, while chloro and methyl groups enhance binding affinity. Potential applications include:

  • Cosmeceuticals: Skin-lightening formulations targeting hyperpigmentation.

  • Agricultural Uses: Preventing enzymatic browning in crops.

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Schiff Bases: Condensation with aldehydes/ketones forms imines for coordination chemistry.

  • Heterocyclic Compounds: Cyclization reactions yield benzoxazines or quinazolines.

Antimicrobial Activity

Preliminary studies on chlorinated phenols suggest broad-spectrum antimicrobial effects, though specific data for this compound remains unexplored.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Expected signals include a singlet for aromatic protons (δ 6.8–7.2 ppm), a triplet for aminomethyl (-CH2_2NH2_2, δ 2.8–3.2 ppm), and singlets for methyl groups (δ 2.1–2.3 ppm).

  • 13^{13}C NMR: Aromatic carbons (δ 110–150 ppm), aminomethyl carbon (δ 40–45 ppm), and methyl carbons (δ 18–22 ppm).

Fourier-Transform Infrared (FT-IR)

Key absorptions include:

  • O-H stretch (phenolic): 3200–3500 cm1^{-1}.

  • N-H stretch (amine): 3300–3400 cm1^{-1}.

  • C-Cl stretch: 550–750 cm1^{-1}.

Future Research Directions

Pharmacological Studies

  • Mechanistic Studies: Elucidate tyrosinase inhibition kinetics and in vivo efficacy.

  • Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.

Synthetic Chemistry

  • Green Chemistry Approaches: Explore solvent-free reactions or biocatalytic methods.

  • Derivatization: Synthesize analogs with modified substituents to optimize bioactivity.

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